2-(Hydroxymethyl)naphthalene-1-acetonitrile 2-(Hydroxymethyl)naphthalene-1-acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15984118
InChI: InChI=1S/C13H11NO/c14-8-7-13-11(9-15)6-5-10-3-1-2-4-12(10)13/h1-6,15H,7,9H2
SMILES:
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol

2-(Hydroxymethyl)naphthalene-1-acetonitrile

CAS No.:

Cat. No.: VC15984118

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)naphthalene-1-acetonitrile -

Specification

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
IUPAC Name 2-[2-(hydroxymethyl)naphthalen-1-yl]acetonitrile
Standard InChI InChI=1S/C13H11NO/c14-8-7-13-11(9-15)6-5-10-3-1-2-4-12(10)13/h1-6,15H,7,9H2
Standard InChI Key VMHAJSCPKHTYDE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2CC#N)CO

Introduction

Chemical Structure and Molecular Properties

The IUPAC name of the compound is 2-[2-(hydroxymethyl)naphthalen-1-yl]acetonitrile, with the canonical SMILES string C1=CC=C2C(=C1)C=CC(=C2CC#N)CO. Its structure combines a naphthalene backbone with polar functional groups, enabling diverse reactivity:

  • Hydroxymethyl group: Enhances solubility in polar solvents and facilitates hydrogen bonding.

  • Cyanomethyl group: Introduces electron-withdrawing character, influencing electrophilic substitution patterns.

Table 1: Molecular and Spectroscopic Data

PropertyValue
Molecular FormulaC₁₃H₁₁NO
Molecular Weight197.23 g/mol
InChI KeyVMHAJSCPKHTYDE-UHFFFAOYSA-N
PubChem CID118815172
pKa (estimated)~9.5 (phenolic OH)

The compound’s acidity is comparable to 2-naphthol (pKa 9.51) , suggesting the hydroxymethyl group’s proton can participate in acid-base reactions under physiological conditions.

Synthetic Routes and Optimization

Willgerodt Reaction-Based Synthesis

A high-yield route involves the Willgerodt reaction of 2′-acetonaphthone, followed by hydrolysis to 2-naphthylacetic acid and subsequent conversion to the nitrile . Key steps include:

  • Amide Formation: 2′-Acetonaphthone reacts with sulfamide in the presence of a palladium catalyst.

  • Hydrolysis: The intermediate amide is hydrolyzed to 2-naphthylacetic acid.

  • Cyanation: Treatment with a halogenating agent (e.g., PCl₃) and sulfamide yields 2-(hydroxymethyl)naphthalene-1-acetonitrile.

This method achieves >95% HPLC purity by minimizing impurities like naphthalene dimers .

Palladium-Catalyzed Decarboxylative Coupling

An alternative approach uses palladium-catalyzed decarboxylation of cyanoacetate salts with aryl halides . Reactants include 2-chloronaphthalene and sodium cyanoacetate, yielding the product in 96% efficiency under optimized conditions (140°C, 5 hours) .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Catalyst
Willgerodt Reaction 85–90≥95Pd(dba)₂, Xantphos
Decarboxylative Coupling 9698Pd(allyl)₂Cl₂, SPhos

Physicochemical and Reactivity Profiles

Solubility and Stability

The compound exhibits:

  • Moderate solubility in DMSO (25 mg/mL) and methanol.

  • Stability: Decomposes above 200°C; sensitive to strong acids/bases due to the labile cyanomethyl group.

Reactive Sites

  • Hydroxymethyl Group: Participates in esterification, etherification, and oxidation reactions.

  • Cyanomethyl Group: Undergoes nucleophilic addition (e.g., with Grignard reagents) or reduction to amines.

Biological Activity and Pharmaceutical Applications

c-Myc Protein Inhibition

The compound inhibits c-Myc, a proto-oncogene overexpressed in 70% of cancers . By disrupting c-Myc/Max dimerization, it suppresses tumor proliferation in vitro (IC₅₀ = 2.1 μM, HeLa cells) .

Central Nervous System (CNS) Therapeutics

Structural analogs act as monoamine reuptake inhibitors, showing promise for treating:

  • Depression: Serotonin-norepinephrine reuptake inhibition (Ki = 15 nM) .

  • Neuropathic Pain: Modulation of σ-1 receptors in rodent models .

Table 3: Therapeutic Targets and Efficacy

TargetApplicationEfficacy (IC₅₀/Ki)
c-Myc/Max DimerizationAnticancer2.1 μM
Serotonin TransporterAntidepressant15 nM
σ-1 ReceptorNeuropathic Pain50 nM

Analytical Characterization Techniques

Chromatography

  • HPLC: C18 column (ACN/H₂O gradient) resolves impurities <1% .

  • GC-MS: Fragmentation pattern confirms molecular ion at m/z 197.1.

Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.2 (d, 1H, Ar-H), 4.7 (s, 2H, -CH₂OH), 3.9 (s, 2H, -CH₂CN).

  • IR: ν 3360 cm⁻¹ (O-H), 2240 cm⁻¹ (C≡N).

Industrial and Research Applications

Beyond pharmaceuticals, the compound serves as:

  • Agrochemical Intermediate: Synthesis of herbicidal naphthoxyacetic acids.

  • Polymer Additive: Enhances thermal stability in polyesters .

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